Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate
Description
Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate is a piperazine-based derivative characterized by a 2,4-dihydroxyphenyl group attached via a ketone-containing ethyl chain.
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-2-22-15(21)17-7-5-16(6-8-17)10-14(20)12-4-3-11(18)9-13(12)19/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHOEIMAVGDPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(=O)C2=C(C=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the phenyl ring and the nature of the piperazine/piperidine backbone. Key examples include:
Key Observations :
- The 2,4-dihydroxyphenyl group in the target compound introduces two hydroxyl groups, which are absent in analogs like the methylsulfonyl () or chlorophenyl () derivatives. These groups may enhance antioxidant activity but reduce metabolic stability due to susceptibility to glucuronidation .
- Piperidine-containing analogs () exhibit distinct conformational flexibility (boat vs. chair) compared to piperazine derivatives, affecting their interaction with enzymes or receptors .
Comparison :
Crystallographic and Physicochemical Properties
- Target Compound: No crystallographic data is provided, but analogs like crystallize in a monoclinic system (space group P21/n) with weak C–H···O/N interactions stabilizing the lattice .
- Solubility : Hydroxyl groups likely improve aqueous solubility compared to methylsulfonyl or chlorophenyl analogs, which are more lipophilic .
- Melting Point : Piperidine-containing derivatives () have higher melting points (~180–200°C) due to rigid conformations, whereas piperazine analogs may melt at lower temperatures .
Data Tables
Q & A
Basic: What are the recommended methods for synthesizing Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethyl]piperazine-1-carboxylate, and what reaction conditions optimize yield?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example:
- Step 1: Reacting a chlorinated acetyl precursor (e.g., N-chloroacetylpiperidine derivative) with ethyl piperazine-1-carboxylate under reflux in dimethylformamide (DMF) or toluene, using triethylamine as a base to facilitate deprotonation.
- Step 2: Purification via column chromatography (e.g., silica gel with benzene:ethyl acetate 2:1) yields the target compound .
- Optimization: Microwave-assisted synthesis (e.g., 140°C, 200 W for 30 minutes in ethanol) improves reaction efficiency and reduces by-products compared to traditional reflux methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
